molecular formula C12H16ClNO2 B2636801 2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide CAS No. 1348953-09-2

2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide

Cat. No.: B2636801
CAS No.: 1348953-09-2
M. Wt: 241.72
InChI Key: VAUXXMYFPJOUEZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide is an organic compound with the molecular formula C12H16ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, a methoxyphenyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide typically involves the reaction of 3-methoxyaniline with chloroacetyl chloride to form 2-chloro-N-(3-methoxyphenyl)acetamide. This intermediate is then reacted with propylamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(3-methoxyphenyl)-N-propylacetamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-7-14(12(15)9-13)10-5-4-6-11(8-10)16-2/h4-6,8H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUXXMYFPJOUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC(=CC=C1)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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